3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Overview
Description
“3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1344114-08-4. It has a molecular weight of 282.18 . The IUPAC name for this compound is 3-bromo-1-mesityl-2-pyrrolidinone .
Molecular Structure Analysis
The Inchi Code for “3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one” is 1S/C13H16BrNO/c1-8-6-9 (2)12 (10 (3)7-8)15-5-4-11 (14)13 (15)16/h6-7,11H,4-5H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one” include its molecular weight (282.18) and its IUPAC name (3-bromo-1-mesityl-2-pyrrolidinone) . Unfortunately, other specific properties like boiling point, melting point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one plays a crucial role as an intermediate in the synthesis of biologically active compounds. For example, it has been used in the synthesis of (S)-2-(2,4′-bithiazol-2-yl)pyrrolidine, highlighting its importance in enantiopure synthesis processes (Just‐Baringo et al., 2011).
- It is also instrumental in the creation of 3-substituted pyrroles, which are significant in various chemical syntheses, as demonstrated by the transformation of 3-bromo-1-(triisopropylsilyl)pyrroles into different electrophilic reagents (Muchowski & Naef, 1984).
Antibacterial and Biological Activity
- 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one derivatives have shown potential in the field of antibacterial research. Synthesized compounds using this chemical have been evaluated for their antimicrobial activity against various bacteria, showing significant inhibitory concentrations (Bogdanowicz et al., 2013).
Applications in Organic Chemistry
- In organic chemistry, this compound is used for efficient ring halogenations of polyalkylbenzenes, demonstrating its versatility in organic synthesis processes (Bovonsombat & Mcnelis, 1993).
- It is also used in the synthesis of complex compounds like biphenyl carboxylic acid derivatives, showcasing its utility in large-scale chemical production (Ennis et al., 1999).
properties
IUPAC Name |
3-bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-8-6-9(2)12(10(3)7-8)15-5-4-11(14)13(15)16/h6-7,11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDOQSIHHINQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCC(C2=O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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